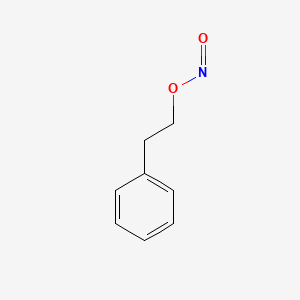
Phenethyl nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethyl nitrite is an organic compound belonging to the class of nitrite esters It is characterized by the presence of a nitrite group (-ONO) attached to a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions: Phenethyl nitrite can be synthesized through the reaction of phenethyl alcohol with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with a mineral acid (such as hydrochloric acid) to produce nitrous acid.
Esterification: Phenethyl alcohol is then reacted with the freshly prepared nitrous acid under controlled conditions to form this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, involving the esterification of phenethyl alcohol with nitrous acid, with considerations for scalability, safety, and efficiency.
化学反応の分析
Types of Reactions: Phenethyl nitrite undergoes several types of chemical reactions, including:
Aminolysis: Reaction with amines to form corresponding amides.
Hydrolysis: Reaction with water to produce phenethyl alcohol and nitrous acid.
Oxidation: Reaction with oxidizing agents to form nitro compounds.
Common Reagents and Conditions:
Aminolysis: Typically carried out in a solvent such as dioxane-water mixture, with amines like methylamine or morpholine.
Hydrolysis: Conducted in aqueous conditions, often under acidic or basic catalysis.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or nitric acid.
Major Products:
Aminolysis: Produces phenethyl amides.
Hydrolysis: Yields phenethyl alcohol and nitrous acid.
Oxidation: Forms nitro compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of phenethyl nitrite involves its ability to donate nitrite ions, which can participate in various chemical reactions. The nitrite group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
Phenethyl nitrite can be compared with other nitrite esters and related compounds:
Phenethyl Nitrate: Similar structure but with a nitrate group (-ONO2) instead of a nitrite group.
Tolyl Nitrite: Contains a tolyl group instead of a phenethyl group.
P-Xylyl Nitrite: Features a p-xylyl group in place of the phenethyl group.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its ability to undergo aminolysis and oxidation reactions makes it a valuable reagent in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it an important reagent in organic synthesis, with potential uses in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
特性
CAS番号 |
24330-46-9 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
2-phenylethyl nitrite |
InChI |
InChI=1S/C8H9NO2/c10-9-11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
UYFFAINCSURFJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCON=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



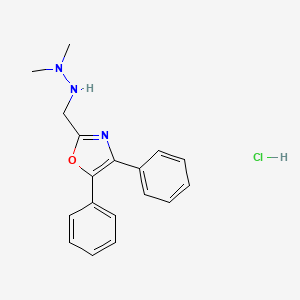
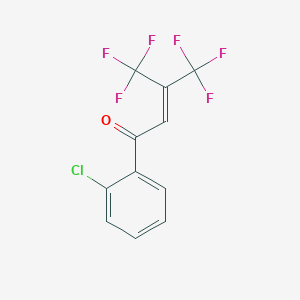
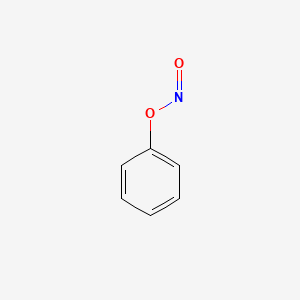
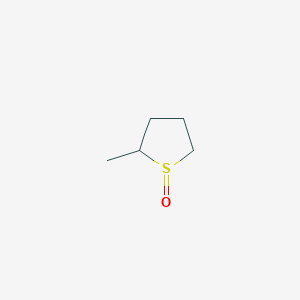
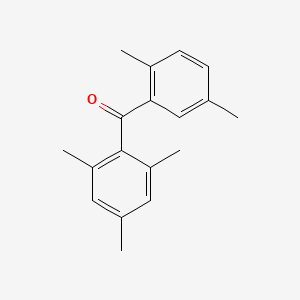
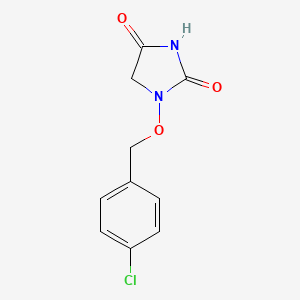
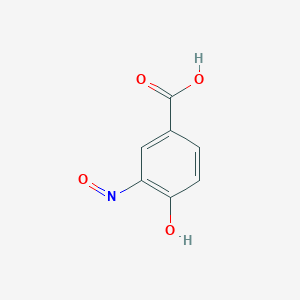

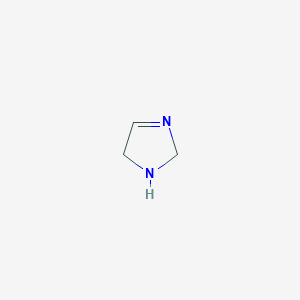

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
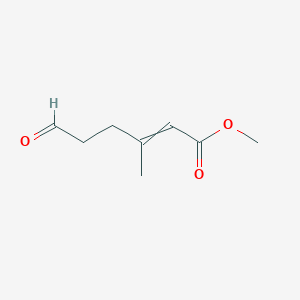
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
